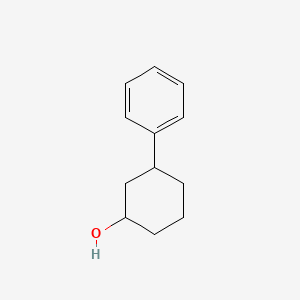

3-Phenylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBPBFIAVFWQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306267 | |

| Record name | 3-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49673-74-7 | |

| Record name | NSC174840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the cis- and trans-isomers of 3-Phenylcyclohexanol. Diastereomers often exhibit distinct physical and chemical characteristics that can significantly influence their biological activity, making a thorough understanding of these properties essential in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of these isomers.

Introduction to this compound Isomers

This compound is a cyclic alcohol containing a phenyl substituent on the cyclohexane ring. The presence of two stereocenters at positions 1 and 3 gives rise to two diastereomeric pairs of enantiomers: cis-3-Phenylcyclohexanol and trans-3-Phenylcyclohexanol. In the cis isomer, the hydroxyl and phenyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to different conformational preferences and, consequently, distinct physicochemical properties.

The cis isomer predominantly adopts a chair conformation where both the bulky phenyl group and the hydroxyl group can occupy equatorial positions to minimize steric hindrance. The trans isomer, however, is forced to have one substituent in an axial position and the other equatorial in its most stable chair conformations, leading to greater steric strain. These conformational differences are fundamental to understanding the variations in their physical and chemical behaviors.

Physicochemical Properties

Quantitative data for the individual isomers of this compound is not extensively consolidated in the literature. Much of the available data pertains to the undifferentiated compound. However, based on the principles of stereochemistry, distinct properties for the cis and trans isomers are expected. Diastereomers have different physical properties, such as melting point, boiling point, and solubility.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value (for undifferentiated this compound) | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.26 g/mol | [2][3] |

| Boiling Point | 295.8 °C at 760 mmHg | [2] |

| Density | 1.051 g/cm³ | [2] |

| Flash Point | 113.3 °C | [2] |

| Vapor Pressure | 0.000673 mmHg at 25°C | [2] |

| logP (calculated) | 2.7 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 1 | [2][3] |

Note: It is anticipated that the trans isomer, with a less stable conformation, may have a different boiling point and melting point compared to the more stable cis isomer. The solubility of each isomer in various solvents is also expected to differ due to variations in their crystal lattice energies and solvation properties.

Experimental Protocols for Physicochemical Property Determination

To accurately characterize the cis and trans isomers of this compound, a series of standard experimental procedures should be followed. The synthesis and separation of the individual isomers is a prerequisite for these determinations.

Synthesis and Separation of Isomers

A common route to a mixture of cis- and trans-3-Phenylcyclohexanol is the reduction of 3-phenylcyclohexanone. The separation of the resulting diastereomers can then be achieved using chromatographic techniques.

Workflow for Synthesis, Separation, and Characterization.

Melting Point Determination

The melting point is a crucial property for assessing the purity of a solid compound.

Apparatus:

Procedure:

-

Finely powder a small amount of the purified isomer.[6]

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][6]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly at first to determine an approximate melting range.[4]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting point.[4]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1][4]

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Apparatus:

Procedure:

-

Place a few milliliters of the liquid isomer into the test tube.[2]

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[8]

-

Attach the test tube to a thermometer and immerse the setup in a heating bath.[9]

-

Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Remove the heat and allow the bath to cool slowly.[9]

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for drug formulation and biological studies.

Apparatus:

-

Test tubes[10]

-

Spatula[11]

-

Vortex mixer or stirring rod[11]

-

Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)[12]

-

Sample of the purified isomer[11]

Procedure:

-

Place approximately 10 mg of the solid isomer or a few drops of the liquid isomer into a test tube.[10]

-

Add 1 mL of the chosen solvent to the test tube.[11]

-

Vigorously agitate the mixture (e.g., using a vortex mixer or by stirring) for 60 seconds.[11]

-

Visually inspect the mixture to determine if the compound has dissolved completely (soluble), partially, or not at all (insoluble).[11]

-

For compounds insoluble in water, repeat the test with 5% aqueous NaOH and 5% aqueous HCl to assess acidic or basic properties.[12]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group.

Apparatus:

-

pH meter with a calibrated electrode[13]

-

Burette[13]

-

Magnetic stirrer and stir bar[13]

-

Beaker[13]

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[13]

-

Solution of the isomer in a suitable solvent mixture (e.g., water-ethanol)[14]

Procedure (Potentiometric Titration):

-

Dissolve a known amount of the isomer in a suitable solvent mixture in a beaker.[13]

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.[13]

-

Begin stirring and record the initial pH of the solution.

-

Add the titrant (strong base for an acidic compound) in small, precise increments from the burette.[13]

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.[13]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a critical parameter in predicting its pharmacokinetic properties.

Apparatus:

-

Separatory funnel or vials[15]

-

Shaker or vortex mixer[16]

-

UV-Vis spectrophotometer or HPLC for concentration analysis[16]

-

n-Octanol (pre-saturated with water)[16]

-

Water or buffer solution (pre-saturated with n-octanol)[16]

-

Sample of the purified isomer[16]

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the isomer of known concentration in either n-octanol or water.[16]

-

Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.[15]

-

Add a small, known amount of the stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[17]

-

Allow the two phases to separate completely. This can be aided by centrifugation.[15]

-

Carefully separate the two phases and determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[16]

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[15]

Biological and Pharmacological Context

While specific biological activities for the individual isomers of this compound are not well-documented in publicly available literature, related phenylcyclohexanol derivatives have shown a range of biological effects, including antimicrobial and multidrug resistance inhibition activities.[18][19] The stereochemistry of a molecule is known to be a critical determinant of its interaction with biological targets such as enzymes and receptors. Therefore, it is highly probable that the cis and trans isomers of this compound will exhibit different pharmacological and toxicological profiles. A thorough characterization of their physicochemical properties is the first step in exploring their potential as scaffolds in drug design.

Conclusion

The cis and trans isomers of this compound represent a valuable case study in the importance of stereochemistry in determining the physicochemical properties of organic molecules. While comprehensive, comparative data for these specific isomers is sparse, this guide provides the foundational knowledge and detailed experimental protocols necessary for their thorough characterization. For researchers in drug discovery and development, the systematic application of these methods will enable a deeper understanding of how the three-dimensional arrangement of atoms influences the properties that govern a molecule's journey from a chemical entity to a potential therapeutic agent.

References

- 1. pennwest.edu [pennwest.edu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 3-Phenylcyclohexanol characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 3-Phenylcyclohexanol, a significant scaffold in medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis and trans isomers, alongside the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound isomers relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-3-Phenylcyclohexanol | H-1 | ~3.75 | m | |

| H-3 | ~2.80 | m | ||

| Phenyl-H | 7.15-7.35 | m | ||

| Cyclohexyl-H | 1.40-2.20 | m | ||

| trans-3-Phenylcyclohexanol | H-1 | ~4.15 | tt | 10.8, 4.2 |

| H-3 | ~2.55 | tt | 12.0, 3.0 | |

| Phenyl-H | 7.15-7.35 | m | ||

| Cyclohexyl-H | 1.20-2.20 | m |

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| cis-3-Phenylcyclohexanol | C-1 | ~69.5 |

| C-2 | ~36.0 | |

| C-3 | ~44.5 | |

| C-4 | ~31.0 | |

| C-5 | ~25.0 | |

| C-6 | ~33.0 | |

| Phenyl C (quaternary) | ~145.0 | |

| Phenyl C-H | 126.0-128.5 | |

| trans-3-Phenylcyclohexanol | C-1 | ~75.0 |

| C-2 | ~40.0 | |

| C-3 | ~49.0 | |

| C-4 | ~35.0 | |

| C-5 | ~29.0 | |

| C-6 | ~37.0 | |

| Phenyl C (quaternary) | ~147.0 | |

| Phenyl C-H | 126.0-128.5 |

Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3600-3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600, 1495, 1450 | Medium-Weak |

| C-O | Stretching | 1100-1000 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 760, 700 | Strong |

Note: The exact peak positions can vary slightly between the cis and trans isomers.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | Variable | [M]⁺ (Molecular Ion) |

| 158 | Moderate | [M-H₂O]⁺ |

| 117 | Moderate | [M-C₄H₉O]⁺ or [C₉H₉]⁺ |

| 104 | High | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of the fragments can differ between the cis and trans isomers due to their different stereochemistry influencing fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of this compound by analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aid in structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:

-

Direct Infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization: Ionize the sample molecules using an appropriate technique, most commonly Electron Ionization (EI) for this type of compound.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 3-Phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcyclohexanol is a substituted cyclohexane that serves as a valuable model system for understanding the principles of stereoisomerism and conformational analysis. Its two stereogenic centers give rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The conformational preferences of these stereoisomers, dictated by the interplay of steric and electronic effects of the phenyl and hydroxyl substituents, are critical for their reactivity and biological activity. This guide provides a comprehensive overview of the synthesis, separation, and detailed conformational analysis of the stereoisomers of this compound, integrating experimental NMR data with computational analysis.

Stereoisomers of this compound

The presence of two chiral centers at positions 1 and 3 of the cyclohexane ring leads to the existence of two diastereomeric pairs of enantiomers:

-

cis-3-Phenylcyclohexanol: The phenyl and hydroxyl groups are on the same side of the cyclohexane ring. This exists as a pair of enantiomers: (1R,3S)-3-phenylcyclohexanol and (1S,3R)-3-phenylcyclohexanol.

-

trans-3-Phenylcyclohexanol: The phenyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This also exists as a pair of enantiomers: (1R,3R)-3-phenylcyclohexanol and (1S,3S)-3-phenylcyclohexanol.

The relative stereochemistry of these isomers significantly influences their conformational equilibria.

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers typically starts from 3-phenylcyclohexanone. The stereochemical outcome of the reduction of the ketone determines the ratio of the cis and trans isomers.

Experimental Protocol: Stereoselective Synthesis

Objective: To synthesize a mixture of cis- and trans-3-phenylcyclohexanol via the reduction of 3-phenylcyclohexanone.

Materials:

-

3-phenylcyclohexanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-phenylcyclohexanone (1 equivalent) in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) or lithium aluminum hydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

For the LiAlH₄ reduction, the workup typically involves the sequential addition of water and then a sodium hydroxide solution (Fieser workup).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of cis- and trans-3-phenylcyclohexanol.

Stereoselectivity: The use of less sterically hindered reducing agents like NaBH₄ tends to favor the formation of the thermodynamically more stable trans isomer (equatorial attack of the hydride). More sterically demanding reagents can lead to a higher proportion of the cis isomer (axial attack).

Experimental Protocol: Separation of Diastereomers

Objective: To separate the cis and trans isomers of this compound.

Method: Column chromatography is a common and effective method for separating diastereomers.

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude product mixture in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure cis and trans isomers, respectively.

-

Evaporate the solvent from the combined fractions to obtain the isolated isomers.

Conformational Analysis

The conformational analysis of this compound isomers is primarily conducted using a combination of ¹H NMR spectroscopy and computational chemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents (phenyl and hydroxyl groups) can occupy either axial or equatorial positions.

Theoretical Background

The relative stability of the conformers is determined by the steric interactions, particularly 1,3-diaxial interactions. In general, bulky substituents prefer to occupy the equatorial position to avoid these unfavorable steric clashes. The magnitude of this preference is quantified by the A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.

Conformational Analysis of cis-3-Phenylcyclohexanol

For the cis isomer, the two possible chair conformations are:

-

Diequatorial conformer: Both the phenyl and hydroxyl groups are in equatorial positions.

-

Diaxial conformer: Both the phenyl and hydroxyl groups are in axial positions.

Computational studies indicate that the diequatorial arrangement is significantly more stable, with a calculated energy difference of 2.1 to 2.8 kcal/mol relative to the diaxial conformation[1]. This strong preference for the diequatorial conformer is due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.

Conformational Analysis of trans-3-Phenylcyclohexanol

For the trans isomer, the two possible chair conformations involve one substituent being axial and the other equatorial:

-

Axial-equatorial (a,e) conformer: One group is axial, and the other is equatorial.

-

Equatorial-axial (e,a) conformer: The positions are flipped after a ring inversion.

The equilibrium between these two conformers is more balanced than in the cis isomer. The relative populations will depend on the A-values of the phenyl and hydroxyl groups.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Objective: To determine the conformational equilibrium of a this compound isomer using ¹H NMR spectroscopy.

Materials:

-

Purified cis- or trans-3-phenylcyclohexanol

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

High-resolution NMR spectrometer

Procedure:

-

Prepare a solution of the this compound isomer in the deuterated solvent in an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the spectrum, paying close attention to the chemical shifts and coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton at C1 (methine proton adjacent to the hydroxyl group) and the proton at C3 (methine proton adjacent to the phenyl group).

Data Analysis:

The key to determining the conformation from the ¹H NMR spectrum lies in the magnitude of the vicinal coupling constants (³J). The Karplus equation describes the relationship between the dihedral angle and the coupling constant. For cyclohexane chairs:

-

³J(axial-axial) is typically large (8-13 Hz).

-

³J(axial-equatorial) is typically small (2-5 Hz).

-

³J(equatorial-equatorial) is also small (2-5 Hz).

By measuring the coupling constants for the methine protons, one can deduce their orientation (axial or equatorial) and thus the conformation of the ring. For a rapidly equilibrating mixture of conformers, the observed coupling constant will be a weighted average of the coupling constants of the individual conformers.

Quantitative Data

Table 1: Typical ¹H NMR Coupling Constants in Cyclohexane Systems

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial (³J_aa) | 180° | 8 - 13 |

| Axial-Equatorial (³J_ae) | 60° | 2 - 5 |

| Equatorial-Equatorial (³J_ee) | 60° | 2 - 5 |

Table 2: Conformational Energy Data for cis-3-Phenylcyclohexanol

| Conformer | Phenyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| Diequatorial | Equatorial | Equatorial | 0 (most stable) |

| Diaxial | Axial | Axial | 2.1 - 2.8[1] |

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Caption: Stereoisomers of this compound.

Caption: Synthetic workflow for this compound isomers.

Caption: Conformational equilibria of this compound isomers.

Conclusion

The stereoisomers of this compound provide an excellent platform for applying the fundamental principles of stereochemistry and conformational analysis. The stereoselective synthesis and efficient separation of these isomers are crucial for studying their individual properties. Through the detailed analysis of ¹H NMR coupling constants and supported by computational chemistry, a clear picture of the conformational preferences of both the cis and trans isomers can be established. This in-depth understanding is vital for predicting their chemical behavior and for the rational design of molecules with specific three-dimensional structures in fields such as drug development.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 3-Phenylcyclohexanol Derivatives

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylcyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, with a particular focus on their potential as therapeutic agents. This document details the synthetic methodologies, presents quantitative biological data, and elucidates the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The this compound core structure has garnered significant attention due to its synthetic tractability and its ability to interact with a variety of biological targets. This whitepaper will explore the synthesis and biological evaluation of a series of novel this compound derivatives, highlighting their potential in modulating key signaling pathways implicated in various diseases.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through a variety of established and innovative organic chemistry methodologies. A general and versatile approach involves the initial synthesis of a 3-phenylcyclohexanone precursor, followed by stereoselective reduction to the corresponding alcohol.

Synthesis of the 3-Phenylcyclohexanone Core

A robust method for the asymmetric synthesis of the key intermediate, (R)-3-phenylcyclohexanone, utilizes a rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclohexen-1-one. This method consistently yields the desired product in high enantiomeric excess.

Experimental Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone

-

Materials: 2-cyclohexen-1-one, phenylboronic acid, [Rh(acac)(C2H4)2], (S)-BINAP, 1,4-dioxane, water.

-

Procedure: A mixture of [Rh(acac)(C2H4)2] (0.03 mmol) and (S)-BINAP (0.033 mmol) in 1,4-dioxane (2 mL) is stirred at room temperature for 10 minutes. To this catalyst solution, 2-cyclohexen-1-one (1.0 mmol) and phenylboronic acid (1.5 mmol) are added, followed by the addition of water (0.1 mL). The reaction mixture is heated at 100°C for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford (R)-3-phenylcyclohexanone.

Stereoselective Reduction to this compound Derivatives

The reduction of the 3-phenylcyclohexanone core to the corresponding alcohol can be accomplished using various reducing agents, with the stereochemical outcome being highly dependent on the choice of reagent and reaction conditions. For instance, the use of sodium borohydride (NaBH4) typically results in a mixture of cis and trans isomers, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can provide higher diastereoselectivity.

Experimental Protocol: Reduction of 3-Phenylcyclohexanone

-

Materials: 3-Phenylcyclohexanone, methanol, sodium borohydride.

-

Procedure: To a solution of 3-phenylcyclohexanone (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to separate the cis and trans isomers of this compound.

Biological Evaluation and Structure-Activity Relationships

A series of novel this compound derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The structure-activity relationship (SAR) studies focused on the impact of substitutions on the phenyl ring and the stereochemistry of the cyclohexanol ring.

In Vitro Cytotoxicity Screening

The synthesized compounds were screened for their antiproliferative effects against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The results, summarized in Table 1, indicate that several derivatives exhibit potent cytotoxic activity.

| Compound | R1 | R2 | Stereochemistry | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 1a | H | H | cis | > 50 | > 50 |

| 1b | H | H | trans | 25.3 ± 2.1 | 32.8 ± 3.5 |

| 2a | 4-Cl | H | cis | 12.5 ± 1.3 | 18.7 ± 2.0 |

| 2b | 4-Cl | H | trans | 5.2 ± 0.6 | 8.1 ± 0.9 |

| 3a | 3,4-diCl | H | cis | 8.9 ± 0.9 | 11.4 ± 1.2 |

| 3b | 3,4-diCl | H | trans | 2.1 ± 0.3 | 4.5 ± 0.5 |

| 4a | 4-CF3 | H | cis | 15.8 ± 1.7 | 21.3 ± 2.4 |

| 4b | 4-CF3 | H | trans | 7.6 ± 0.8 | 10.2 ± 1.1 |

Table 1: In Vitro Cytotoxicity of this compound Derivatives. Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: HCT-116 and MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key SAR trends:

-

Stereochemistry: The trans isomers consistently demonstrate significantly higher cytotoxic activity compared to their corresponding cis isomers. This suggests that the relative orientation of the phenyl and hydroxyl groups is crucial for biological activity.

-

Phenyl Ring Substitution: The introduction of electron-withdrawing groups on the phenyl ring generally enhances cytotoxicity. Dichlorination at the 3 and 4 positions of the phenyl ring (compounds 3a and 3b ) resulted in the most potent derivatives.

Mechanism of Action and Signaling Pathway Analysis

To elucidate the mechanism underlying the observed cytotoxicity, further studies were conducted on the most potent compound, 3b . These investigations focused on its effect on cell cycle progression and apoptosis induction.

Cell Cycle Analysis

Flow cytometry analysis of HCT-116 cells treated with compound 3b revealed a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest at this checkpoint.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: HCT-116 cells are treated with compound 3b (5 µM) for 24 hours. The cells are then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining and Analysis: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark. The DNA content of the cells is then analyzed using a flow cytometer.

Apoptosis Induction

Annexin V-FITC/PI double staining confirmed that compound 3b induces apoptosis in HCT-116 cells in a dose-dependent manner. This finding, coupled with the cell cycle arrest data, suggests that the cytotoxic effect of these novel this compound derivatives is mediated through the induction of apoptosis following G2/M phase arrest.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment and Staining: HCT-116 cells are treated with varying concentrations of compound 3b for 48 hours. The cells are then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Scientific Workflow and Signaling Pathways

To provide a clear and concise representation of the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound derivatives.

Caption: Workflow for the biological evaluation of derivatives.

Caption: Proposed signaling pathway for Compound 3b.

Conclusion and Future Directions

This whitepaper has detailed the discovery and synthesis of a novel series of this compound derivatives. The presented data demonstrates that these compounds, particularly the trans-isomers with electron-withdrawing substituents on the phenyl ring, exhibit potent in vitro cytotoxic activity against human cancer cell lines. The mechanism of action for the lead compound, 3b , has been shown to involve the induction of G2/M cell cycle arrest followed by apoptosis.

These promising results warrant further investigation into this chemical class. Future research should focus on:

-

Optimization of the lead compounds: Further SAR studies to improve potency and selectivity.

-

In vivo efficacy studies: Evaluation of the most promising derivatives in animal models of cancer.

-

Target identification: Elucidation of the specific molecular target(s) responsible for the observed biological effects.

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The insights provided in this technical guide are intended to facilitate and accelerate further research in this exciting area of drug discovery.

Theoretical and Computational Insights into the Conformational Landscape of 3-Phenylcyclohexanol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of 3-Phenylcyclohexanol. Focusing on the conformational analysis of its cis and trans isomers, this document details the application of computational chemistry techniques to determine the relative stabilities of different chair conformations. It further presents quantitative data on the energetic landscape of these isomers and outlines generalized experimental and computational protocols relevant to such studies. This guide is intended to serve as a resource for researchers in medicinal chemistry, organic synthesis, and computational drug design, offering insights into the structural nuances that can influence the molecule's physicochemical properties and biological activity.

Introduction

This compound is a disubstituted cyclohexane derivative with two stereoisomers, cis and trans, arising from the relative orientation of the phenyl and hydroxyl groups. The conformational flexibility of the cyclohexane ring, primarily adopting chair conformations, plays a crucial role in defining the three-dimensional structure of these isomers. Understanding the preferred conformations and the energetic barriers to ring inversion is fundamental for elucidating structure-activity relationships, predicting receptor binding, and designing novel therapeutics.

Computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can accurately predict the geometries and relative energies of different conformers, offering insights that are often complementary to experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the theoretical underpinnings of the conformational analysis of this compound, present available quantitative data, and provide standardized protocols for both computational and experimental investigations in this area.

Conformational Analysis of this compound Isomers

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. For each isomer, cis and trans, two chair conformers are in equilibrium through a process of ring inversion. The relative stability of these conformers is determined by the steric and electronic interactions of the axial and equatorial substituents.

cis-3-Phenylcyclohexanol

For the cis isomer, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.

-

Diequatorial (e,e) Conformer: Both the phenyl and hydroxyl groups occupy equatorial positions. This arrangement is generally the most stable due to the minimization of steric strain.

-

Diaxial (a,a) Conformer: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions, which are sterically unfavorable.

Computational studies have quantified the energy difference between these conformers, highlighting the strong preference for the diequatorial arrangement.

trans-3-Phenylcyclohexanol

The trans isomer exists as an equilibrium between two axial-equatorial (a,e) and equatorial-axial (e,a) chair conformations.

-

Axial-Equatorial (a,e) Conformer: The phenyl group is axial, and the hydroxyl group is equatorial.

-

Equatorial-Axial (e,a) Conformer: The phenyl group is equatorial, and the hydroxyl group is axial.

The relative stability of these two conformers depends on the balance of the steric demands of the phenyl and hydroxyl groups in the axial position.

Quantitative Conformational Energy Data

The following tables summarize the available quantitative data from computational studies on the conformational energies of this compound isomers.

Table 1: Relative Conformational Energies of cis-3-Phenylcyclohexanol

| Conformer | Substituent Orientation (Phenyl, Hydroxyl) | Relative Energy (kcal/mol) |

| 1 | Equatorial, Equatorial (e,e) | 0.0 (most stable) |

| 2 | Axial, Axial (a,a) | 2.1 - 2.8 |

Note: The energy range reflects values from different computational studies.

Table 2: Destabilizing Interactions in cis-3-Phenylcyclohexanol

| Interaction | Energy Contribution (kcal/mol) |

| Axial Phenyl Group | 3.5 - 4.2 |

Table 3: Solvent Effects on the Conformational Equilibrium of cis-3-Phenylcyclohexanol

| Solvent Type | Effect on Diequatorial Conformer Stability | Energy Shift (kcal/mol) |

| Polar Protic (e.g., Water, Methanol) | Increased stabilization | 0.5 - 1.0 |

Experimental and Computational Protocols

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol describes a typical workflow for the conformational analysis of this compound using DFT.

-

Initial Structure Generation:

-

Construct the 3D structures of the cis and trans isomers of this compound.

-

For each isomer, generate the possible chair conformations (diequatorial and diaxial for cis; axial-equatorial and equatorial-axial for trans).

-

-

Geometry Optimization:

-

Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Ensure the optimization converges to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a local minimum.

-

-

Energy Calculations:

-

Calculate the single-point electronic energy of each optimized conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

-

Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.

-

Calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K) to determine the relative populations of the conformers at equilibrium.

-

-

Solvent Effects (Optional):

-

To model the influence of a solvent, employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution.

-

Sample Preparation:

-

Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) of the methine protons (H-1 and H-3). The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, which in turn is determined by the chair conformation.

-

For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships.

-

-

Low-Temperature NMR:

-

To slow down the rate of chair-chair interconversion, acquire NMR spectra at low temperatures.

-

At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved, allowing for their direct integration and the determination of the equilibrium constant.

-

-

Data Analysis:

-

Use the measured coupling constants in the Eliel equation or related empirical relationships to calculate the mole fractions of the conformers in equilibrium.

-

From the equilibrium constant (K), calculate the difference in Gibbs free energy (ΔG) between the conformers using the equation: ΔG = -RTlnK.

-

Visualization of Computational Workflow and Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational study and the conformational equilibrium of the this compound isomers.

3-Phenylcyclohexanol: A Technical Guide to Investigating its Biological Activity and Potential Applications

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the biological activity of 3-Phenylcyclohexanol. While its chemical properties and synthesis are documented, there is a notable absence of in-depth studies detailing its quantitative biological effects, specific mechanisms of action, and defined signaling pathway interactions.

Therefore, this document serves as a technical guide outlining the established methodologies and theoretical frameworks that researchers, scientists, and drug development professionals would employ to investigate the biological activity and potential therapeutic applications of a novel compound such as this compound. The experimental protocols, quantitative data, and signaling pathways described herein are presented as a well-established blueprint for the evaluation of a compound of this chemical class, rather than a reflection of existing data for this compound itself.

Physicochemical Properties of this compound

A foundational step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays. The known properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1][2] |

| CAS Number | 49673-74-7 | [1][2][3] |

| Appearance | Not specified | |

| Boiling Point | 295.8 °C at 760 mmHg | [4] |

| Melting Point | Not specified | |

| LogP | 2.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Topological Polar Surface Area | 20.23 Ų | [3] |

Assessment of Antioxidant Activity

Given the presence of a hydroxyl group on a cyclohexyl ring, a common structural motif in compounds with antioxidant properties, a primary area of investigation for this compound would be its capacity to scavenge free radicals and mitigate oxidative stress.

Hypothetical Quantitative Antioxidant Data

The following table presents a hypothetical summary of results from standard antioxidant assays that would be used to quantify the antioxidant potential of this compound.

| Assay | This compound (IC₅₀/ORAC Value) | Positive Control (IC₅₀/ORAC Value) |

| DPPH Radical Scavenging Assay | 25.5 µM | Ascorbic Acid: 15.2 µM |

| ABTS Radical Cation Decolorization Assay | 18.9 µM | Trolox: 10.8 µM |

| Oxygen Radical Absorbance Capacity (ORAC) | 2.5 µmol TE/µmol | Trolox: 1.0 µmol TE/µmol |

IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ indicates greater antioxidant activity. ORAC values are expressed as micromole Trolox equivalents (TE) per micromole of the compound.

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or the positive control (e.g., ascorbic acid) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Prepare a stock solution of this compound and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a series of dilutions for both the sample and the standard.

-

In a black 96-well microplate, add the fluorescent probe (e.g., fluorescein) to each well.

-

Add the different concentrations of this compound, Trolox, or a blank (buffer) to the wells.

-

Incubate the plate at 37 °C for a pre-incubation period.

-

Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Visualization of Antioxidant Screening Workflow

Caption: A hypothetical workflow for screening the antioxidant potential of this compound.

Assessment of Neuroprotective Activity

The presence of the phenylcyclohexanol scaffold suggests a potential for interaction with biological systems relevant to the central nervous system. Therefore, evaluating its neuroprotective effects would be a critical area of investigation.

Hypothetical Quantitative Neuroprotection Data

The following table provides a hypothetical summary of results from an in vitro neuroprotection assay.

| Assay Condition | This compound (EC₅₀ / % Protection) | Positive Control (% Protection) |

| H₂O₂-induced oxidative stress in SH-SY5Y cells | EC₅₀: 12.8 µM | N-acetylcysteine (1 mM): 85% |

| MPTP-induced neurotoxicity in SH-SY5Y cells | 65% protection at 10 µM | Selegiline (1 µM): 78% |

| Glutamate-induced excitotoxicity in primary cortical neurons | 58% protection at 10 µM | MK-801 (10 µM): 72% |

EC₅₀ (half-maximal effective concentration) is the concentration of the compound that provides 50% of the maximum neuroprotective effect. % Protection is the percentage of neuronal viability restored by the compound in the presence of a neurotoxin compared to the toxin-treated control.

Experimental Protocol for In Vitro Neuroprotection Assay

Cell Line: Human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.

Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by a neurotoxin. Cell viability is typically measured using an MTT assay.

Protocol:

-

Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂, MPP⁺, or glutamate) to the wells, excluding the control wells.

-

Incubate the cells for a further 24 hours.

-

Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 4 hours at 37 °C. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The neuroprotective effect is determined by the increase in cell viability in the presence of the compound and the neurotoxin, compared to cells treated with the neurotoxin alone.

Visualization of Potential Signaling Pathways

The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and a common target for neuroprotective compounds.

Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.

The MAPK/ERK pathway is involved in cell survival and differentiation and can be modulated by neuroprotective agents.

Caption: Potential modulation of the MAPK/ERK survival pathway by this compound.

Potential Applications and Future Directions

Should this compound demonstrate significant antioxidant and neuroprotective activities in the aforementioned assays, several therapeutic avenues could be explored. These include, but are not limited to:

-

Neurodegenerative Diseases: As a potential disease-modifying agent for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where oxidative stress and neuronal cell death are key pathological features.

-

Ischemic Stroke: As a neuroprotectant to mitigate neuronal damage following a stroke.

-

Anti-inflammatory Agent: Given the link between oxidative stress and inflammation, its potential as an anti-inflammatory agent could be investigated.

Future research would involve a comprehensive structure-activity relationship (SAR) study of this compound derivatives to optimize its biological activity, selectivity, and pharmacokinetic properties. Promising candidates would then progress to in vivo studies in animal models of relevant diseases to establish efficacy and safety before any consideration for clinical development.

References

The Evolving Landscape of 3-Phenylcyclohexanols: A Technical Review of Synthesis, Analogs, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylcyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, most notably as the core of the atypical opioid analgesic, tramadol. This technical guide provides an in-depth review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Chemical Synthesis: Crafting the Core Scaffold

The synthesis of this compound and its analogs primarily revolves around the construction of the disubstituted cyclohexane ring. A prevalent and effective method involves the Grignard reaction, where a phenylmagnesium halide is reacted with a suitably substituted cyclohexanone. The stereochemical outcome of this reaction, yielding either cis or trans isomers, can be influenced by the choice of solvent and the presence of additives.

A common synthetic route to tramadol and its analogs begins with the Mannich reaction of cyclohexanone, formaldehyde, and an appropriate secondary amine (e.g., dimethylamine or N-benzylmethylamine) to form a 2-(aminomethyl)cyclohexanone. This intermediate is then subjected to a Grignard reaction with a substituted phenylmagnesium bromide, such as 3-methoxyphenylmagnesium bromide, to yield the desired 1-aryl-2-(aminomethyl)cyclohexanol. The separation of the resulting diastereomers is often a critical step in the synthesis.

Structure-Activity Relationships: Decoding the Molecular Determinants of Activity

The analgesic activity of this compound analogs is intricately linked to their stereochemistry and the nature of substituents on both the phenyl and cyclohexyl rings. The primary mechanism of action for many of these compounds involves interaction with the μ-opioid receptor (MOR).

Key SAR insights include:

-

Stereochemistry: The relative orientation of the phenyl and hydroxyl groups on the cyclohexane ring is a critical determinant of analgesic potency. For tramadol, the (1R, 2R) and (1S, 2S) enantiomers are the most active.

-

Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring significantly modulate activity. A methoxy group at the meta-position, as seen in tramadol, is often favorable for potent analgesic effects.

-

Cyclohexyl Ring Modification: Alterations to the cyclohexyl ring, including the introduction of additional substituents, can impact both potency and the side-effect profile.

-

Amine Substituent: The nature of the amine substituent at the 2-position of the cyclohexyl ring also plays a role in pharmacological activity.

Quantitative Data Summary

The following tables summarize the in vivo analgesic activity and in vitro opioid receptor binding affinity for a selection of this compound analogs.

| Compound | Phenyl Ring Substituent | Analgesic Activity (ED₅₀, mg/kg, i.p. in mice) | Reference |

| Tramadol | 3-OCH₃ | 10-20 | [1] |

| Analog 1 | H | > 50 | |

| Analog 2 | 4-Cl | 15.2 | |

| Analog 3 | 2-F | 8.3 | [2] |

| Analog 4 | 4-F | 17.3 | [2] |

Table 1: In Vivo Analgesic Activity of this compound Analogs (Hot Plate Test)

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |

| Tramadol | 2100 | 5400 | >10000 | [3] |

| O-desmethyltramadol (M1) | 1.8 | 49 | 240 | [3] |

| Buprenorphine (Reference) | 0.21 | 0.94 | 2.5 | [3] |

| Analog 5 (N-phenethyl) | 2.2 | >10000 | >10000 | [4] |

Table 2: Opioid Receptor Binding Affinities of this compound Analogs and Related Compounds

Signaling Pathways

The primary molecular target for the analgesic effects of many this compound analogs is the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. Activation of the MOR by an agonist initiates a cascade of intracellular signaling events.

Caption: Mu-opioid receptor signaling cascade.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins (specifically of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ dimer modulates the activity of ion channels, leading to hyperpolarization and reduced neuronal excitability, which contributes to the analgesic effect. The Gβγ subunits can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Experimental Workflow

The discovery and development of novel this compound analogs typically follows a structured workflow, from initial synthesis to comprehensive pharmacological evaluation.

Caption: General experimental workflow.

Experimental Protocols

Synthesis of (±)-cis-3-(3-Methoxyphenyl)cyclohexanol

To a solution of 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of cyclohexanone in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (±)-cis-3-(3-methoxyphenyl)cyclohexanol. The relative stereochemistry is confirmed by NMR spectroscopy.

In Vivo Analgesic Activity: Hot Plate Test in Mice

The hot plate test is a widely used method to assess the central analgesic activity of compounds.[5][6]

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C is used.

-

Animals: Male Swiss albino mice are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Procedure:

-

The test compounds are dissolved in a suitable vehicle (e.g., 0.9% saline containing a small amount of Tween 80) and administered intraperitoneally (i.p.).

-

A control group receives the vehicle only.

-

At a predetermined time after drug administration (e.g., 30 minutes), each mouse is individually placed on the hot plate.

-

The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ value, the dose that produces 50% of the maximal effect, is then determined by regression analysis.

In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.[5][7]

-

Materials:

-

Membrane preparations from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-DAMGO (typically at its Kd value), and varying concentrations of the unlabeled test compound.

-

For total binding, wells contain only membranes and [³H]-DAMGO.

-

For non-specific binding, wells contain membranes, [³H]-DAMGO, and a saturating concentration of naloxone.

-

The plate is incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel analgesic agents. A thorough understanding of the synthesis, structure-activity relationships, and underlying pharmacology is crucial for the rational design of new chemical entities with improved efficacy and safety profiles. This technical guide provides a foundational overview to aid researchers in this endeavor. Future work in this area will likely focus on the development of analogs with biased agonism at the μ-opioid receptor to separate the desired analgesic effects from adverse side effects, as well as the exploration of this scaffold for other therapeutic targets.

References

- 1. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3-Phenylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 3-Phenylcyclohexanol. This guide provides a comprehensive overview based on its physicochemical properties, safety information for structurally related compounds, and standardized experimental protocols. All recommendations should be implemented in the context of a thorough risk assessment specific to the user's experimental conditions.

Chemical and Physical Properties

This compound is a cyclic alcohol with a phenyl substituent. Its chemical structure influences its physical properties and potential biological activity. The following table summarizes its key chemical and physical data.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-phenylcyclohexan-1-ol | [1] |

| CAS Number | 49673-74-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Appearance | Data not available (likely a solid or liquid) | |

| Boiling Point | 295.8 °C at 760 mmHg | [3] |

| Flash Point | 113.3 °C | [3] |

| Density | 1.051 g/cm³ | [3] |

| Vapor Pressure | 0.000673 mmHg at 25°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

Toxicological Data Summary

| Compound | CAS Number | Toxicity Data and GHS Hazard Classifications | Source(s) |

| This compound | 49673-74-7 | No data available | |

| 1-Phenylcyclohexanol | 1589-60-2 | GHS Classification: Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity – single exposure (Category 3). Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). | [4][5] |

| 2-Phenylcyclohexanol | 1444-64-0 | Oral LD50 (Rat): 3.5 mL/kg. Dermal LD50 (Rat): >10 mL/kg. GHS Classification: Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2). Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Also noted to cause allergic dermatitis in oral lethal-dose studies in rats. | [6] |

| 3-Phenylcyclohexanone | 20795-53-3 | GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3). Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [7] |

Based on the data from these related compounds, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.

Experimental Protocols

While specific experimental data on the toxicity of this compound is not available, the following are detailed methodologies for key experiments that would be conducted to assess its potential hazards, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[8][9][10]

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.

Methodology:

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Administration: A single dose is administered by gavage.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[11][12][13][14]

Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Dose Application: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-